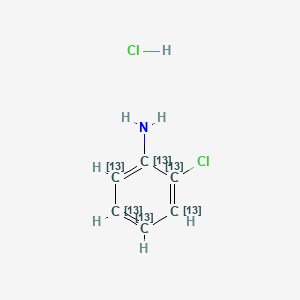

2-Chloroaniline hydrochloride-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H7Cl2N |

|---|---|

Molecular Weight |

169.99 g/mol |

IUPAC Name |

6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine;hydrochloride |

InChI |

InChI=1S/C6H6ClN.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,8H2;1H/i1+1,2+1,3+1,4+1,5+1,6+1; |

InChI Key |

DRGIDRZFKRLQTE-BVNCJLROSA-N |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)N)Cl.Cl |

Canonical SMILES |

C1=CC=C(C(=C1)N)Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-Chloroaniline Hydrochloride-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloroaniline (B154045) Hydrochloride-¹³C₆, its applications as an internal standard, and representative experimental protocols. This isotopically labeled compound is a critical tool in quantitative analytical studies, particularly in mass spectrometry-based assays.

Chemical and Physical Properties

2-Chloroaniline Hydrochloride-¹³C₆ is the hydrochloride salt of 2-chloroaniline, where all six carbon atoms of the benzene (B151609) ring are the ¹³C isotope. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis of 2-chloroaniline and related compounds.

General Properties

The following table summarizes the key chemical properties of 2-Chloroaniline Hydrochloride-¹³C₆.

| Property | Value | Source |

| Chemical Name | 2-Chloroaniline Hydrochloride-¹³C₆ | - |

| CAS Number | 1261170-86-8 | [1] |

| Molecular Formula | ¹³C₆H₇Cl₂N | |

| Molecular Weight | 169.99 g/mol | |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Chemical Purity | ≥98% (CP) | |

| Physical Form | Solid | |

| Color | White to off-white | [1] |

| Storage Temperature | 2-8°C | |

| SMILES String | N[13C]1=--INVALID-LINK--[13CH]=[13CH][13CH]=[13CH]1.Cl |

Physical Properties of Unlabeled 2-Chloroaniline Hydrochloride

| Property | Value | Source |

| Melting Point | 220°C (sublimates) | [2] |

| Boiling Point | Not available | - |

| Solubility | Soluble in water and methanol (B129727). | [2] |

Spectroscopic Data

Detailed spectroscopic data for 2-Chloroaniline Hydrochloride-¹³C₆ are not publicly available. Researchers should obtain a certificate of analysis from the supplier or perform their own spectroscopic analysis. The expected spectral characteristics are outlined below.

| Technique | Expected Characteristics |

| ¹H NMR | The proton NMR spectrum is expected to be similar to that of unlabeled 2-chloroaniline hydrochloride, showing characteristic signals for the aromatic and amine protons. |

| ¹³C NMR | The ¹³C NMR spectrum will show signals for the six ¹³C-labeled carbon atoms in the aromatic ring. The chemical shifts will be similar to the unlabeled compound, but the signals will be significantly enhanced due to the isotopic enrichment. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the ¹³C₆-labeled cation. The key feature is a mass shift of +6 amu compared to the unlabeled compound. |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to be very similar to the unlabeled compound, with characteristic absorption bands for N-H, C-H, C=C (aromatic), and C-Cl bonds. |

Synthesis

A detailed experimental protocol for the synthesis of 2-Chloroaniline Hydrochloride-¹³C₆ is not publicly available. However, a general synthetic strategy would involve the use of a ¹³C₆-labeled benzene ring as a starting material. A plausible synthetic route is the reduction of 1-chloro-2-nitrobenzene-¹³C₆.

The synthesis of the unlabeled 2-chloroaniline typically involves the reduction of 2-nitrochlorobenzene with iron filings in the presence of a mineral acid like hydrochloric acid.[3] The resulting 2-chloroaniline is then treated with hydrochloric acid to form the hydrochloride salt. A similar procedure would be followed for the ¹³C₆-labeled analogue.

Applications in Research and Drug Development

The primary application of 2-Chloroaniline Hydrochloride-¹³C₆ is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry.[1]

Key Applications:

-

Pharmacokinetic Studies: To accurately quantify the concentration of a drug candidate containing the 2-chloroaniline moiety in biological matrices such as plasma, urine, or tissue homogenates.

-

Metabolism Studies: To track and quantify the formation of metabolites derived from a parent drug containing the 2-chloroaniline structure.

-

Environmental Analysis: For the precise quantification of 2-chloroaniline, a known environmental contaminant, in various environmental samples.

-

Toxicology Studies: To support toxicological assessments by providing accurate concentration measurements of 2-chloroaniline in exposure studies.

The use of a stable isotope-labeled internal standard like 2-Chloroaniline Hydrochloride-¹³C₆ is crucial for correcting for variations in sample preparation, instrument response, and matrix effects, thereby ensuring the accuracy and precision of the analytical results.

Experimental Protocols

General Protocol for Use as an Internal Standard in LC-MS/MS Analysis

This protocol provides a general workflow for the use of 2-Chloroaniline Hydrochloride-¹³C₆ as an internal standard for the quantification of unlabeled 2-chloroaniline in a biological matrix.

Materials:

-

2-Chloroaniline Hydrochloride-¹³C₆ (Internal Standard, IS)

-

Unlabeled 2-chloroaniline (Analyte)

-

Biological matrix (e.g., plasma, urine)

-

High-purity solvents (e.g., methanol, acetonitrile (B52724), water)

-

Formic acid or other suitable mobile phase modifier

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

-

Prepare a stock solution of the internal standard (IS), 2-Chloroaniline Hydrochloride-¹³C₆, (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

To each calibration standard and QC sample, add a fixed concentration of the IS.

-

-

Sample Preparation (Protein Precipitation - Example for Plasma):

-

To an aliquot of the plasma sample (calibration standard, QC, or unknown), add the IS solution.

-

Add 3 volumes of cold acetonitrile or methanol to precipitate the proteins.

-

Vortex the samples and centrifuge at high speed.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system.

-

Develop a suitable LC method to achieve chromatographic separation of the analyte and IS from other matrix components.

-

Optimize the MS/MS parameters (e.g., precursor ion, product ion, collision energy) for both the analyte and the IS in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the IS.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Workflow for Quantitative Analysis Using a ¹³C-Labeled Internal Standard

Caption: Workflow for quantitative analysis using a ¹³C-labeled internal standard.

Logical Relationships of Chemical Properties

Caption: Interrelation of the chemical properties of 2-Chloroaniline Hydrochloride-¹³C₆.

Safety Information

2-Chloroaniline and its salts are toxic. Appropriate safety precautions must be taken when handling this compound.

-

Hazard Classifications: Acute Toxicity (Oral, Dermal), Eye Irritation, Specific Target Organ Toxicity (Repeated Exposure), and Hazardous to the Aquatic Environment.

-

Signal Word: Danger

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Work in a well-ventilated area or under a fume hood.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place at the recommended temperature (2-8°C).

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Chloroaniline Hydrochloride-¹³C₆ is a high-purity, stable isotope-labeled compound that serves as an invaluable tool for researchers in drug development, environmental science, and toxicology. Its use as an internal standard in mass spectrometry-based quantitative assays ensures the accuracy, precision, and reliability of analytical data. While specific experimental data for the labeled compound is limited in public literature, this guide provides a comprehensive overview of its properties and a practical framework for its application.

References

Technical Guide: 2-Chloroaniline hydrochloride-13C6 (CAS: 1261170-86-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloroaniline hydrochloride-13C6, a stable isotope-labeled internal standard crucial for quantitative analysis in various scientific disciplines, particularly in drug development and metabolism studies.

Core Compound Information

This compound is the hydrochloride salt of 2-chloroaniline, where all six carbon atoms of the benzene (B151609) ring have been replaced with the stable isotope carbon-13. This isotopic labeling results in a mass shift of +6 atomic mass units compared to its unlabeled counterpart, making it an ideal internal standard for mass spectrometry-based analytical techniques.[1][2] Its primary application lies in its use as a tracer and an internal standard for highly accurate quantification in methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1261170-86-8 | [1] |

| Molecular Formula | ¹³C₆H₇Cl₂N | [1][2] |

| Molecular Weight | 169.99 g/mol | [1][2] |

| Isotopic Purity | ≥99 atom % ¹³C | [2] |

| Chemical Purity | ≥98% | [2] |

| Form | Solid | [1][2] |

| Appearance | White to off-white | [1] |

| SMILES String | N[13C]1=--INVALID-LINK--[13CH]=[13CH][13CH]=[13CH]1.Cl | [2] |

| Storage Temperature | 2-8°C | [2] |

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area or fume hood.

| Hazard Classification | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS06 (Skull and crossbones) | H301 + H311: Toxic if swallowed or in contact with skin. | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| Serious Eye Irritation | GHS08 (Health hazard) | H319: Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific Target Organ Toxicity (Repeated Exposure) | GHS08 (Health hazard) | H373: May cause damage to organs through prolonged or repeated exposure. | P314: Get medical advice/ attention if you feel unwell. |

| Hazardous to the Aquatic Environment (Acute & Chronic) | GHS09 (Environment) | H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |

This is not an exhaustive list. Please refer to the full Safety Data Sheet (SDS) from the supplier for complete safety information.

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are often proprietary, a general synthetic approach can be inferred from established methods for synthesizing labeled anilines. Similarly, its application as an internal standard follows well-established bioanalytical method validation guidelines.

Conceptual Synthesis Pathway

The synthesis of this compound would likely start from a commercially available ¹³C-labeled benzene. A plausible multi-step synthesis is outlined below.

Caption: Conceptual synthesis pathway for this compound.

Methodology:

-

Nitration of ¹³C₆-Benzene: ¹³C₆-Benzene would be treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group, yielding ¹³C₆-nitrobenzene.

-

Chlorination of ¹³C₆-Nitrobenzene: The ¹³C₆-nitrobenzene would then undergo chlorination to introduce a chlorine atom at the ortho position, resulting in 2-chloro-1-nitrobenzene-¹³C₆.

-

Reduction of the Nitro Group: The nitro group of 2-chloro-1-nitrobenzene-¹³C₆ would be reduced to an amino group. A common method for this transformation is the use of iron filings in the presence of a mineral acid like hydrochloric acid.[3]

-

Formation of the Hydrochloride Salt: The resulting 2-chloroaniline-¹³C₆ would be dissolved in a suitable organic solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which can then be isolated and purified.

Use as an Internal Standard in LC-MS/MS Analysis

The primary utility of this compound is as an internal standard (IS) to ensure accurate and precise quantification of an analyte in a complex matrix, such as plasma, urine, or tissue homogenates. The stable isotope-labeled IS co-elutes with the analyte but is distinguished by its higher mass in the mass spectrometer. This co-elution allows for the correction of variations in sample preparation, injection volume, and matrix effects.

General Protocol for Analyte Quantification in Plasma:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

-

Prepare a working internal standard solution by diluting the stock solution to an appropriate concentration (e.g., 100 ng/mL) with the same solvent. The optimal concentration depends on the expected analyte concentration and the sensitivity of the mass spectrometer.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (unknown, calibration standard, or quality control), add a small volume (e.g., 10 µL) of the internal standard working solution.

-

Vortex briefly to mix.

-

Add a protein precipitating agent (e.g., 400 µL of ice-cold acetonitrile).

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject a defined volume of the supernatant onto an appropriate LC column (e.g., a C18 column for reversed-phase chromatography).

-

Develop a chromatographic method that provides good peak shape and retention for the analyte and the co-eluting internal standard.

-

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the ¹³C-labeled internal standard need to be determined and optimized.

-

-

Quantification:

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.

-

The concentration of the analyte in the unknown samples is then determined by interpolating their analyte/IS peak area ratios from the calibration curve.

-

Caption: General workflow for quantitative analysis using a ¹³C-labeled internal standard.

Signaling Pathways and Logical Relationships

The primary role of this compound is in analytical chemistry, not in modulating biological signaling pathways directly. However, it is a critical tool for studying the pharmacokinetics and metabolism of drugs that may interact with various signaling pathways. The logical relationship in its application is centered on the principles of isotope dilution mass spectrometry.

Caption: Logical workflow of isotope dilution mass spectrometry.

This diagram illustrates that the analyte and the internal standard are combined in the sample and undergo identical processing steps. During LC separation, they co-elute, but the mass spectrometer detects them as distinct entities due to their mass difference. The ratio of their signals is then used for accurate quantification, compensating for any losses or variations during the analytical process.

Conclusion

This compound is an indispensable tool for modern analytical chemistry, particularly in regulated environments such as pharmaceutical development. Its use as a stable isotope-labeled internal standard provides the highest level of accuracy and precision for the quantification of analytes in complex biological matrices. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists employing this critical analytical standard.

References

In-Depth Technical Guide: 2-Chloroaniline Hydrochloride-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloroaniline (B154045) Hydrochloride-¹³C₆, a stable isotope-labeled compound crucial for a range of analytical applications in modern research and development. This document details its physicochemical properties, provides a comparative analysis with its unlabeled counterpart, outlines a detailed experimental protocol for its use as an internal standard, and illustrates the associated workflow.

Core Physicochemical Data

2-Chloroaniline Hydrochloride-¹³C₆ is the isotopically labeled form of 2-Chloroaniline Hydrochloride where the six carbon atoms of the benzene (B151609) ring are replaced with the ¹³C isotope. This labeling results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analyses.

Quantitative Data Summary

The following table summarizes the key quantitative data for 2-Chloroaniline Hydrochloride-¹³C₆ and its corresponding unlabeled form for easy comparison.

| Property | 2-Chloroaniline Hydrochloride-¹³C₆ | 2-Chloroaniline Hydrochloride (unlabeled) | 2-Chloroaniline (unlabeled base) |

| Molecular Weight | 169.99 g/mol [1][2][3] | 164.03 g/mol [4][5] | 127.572 g/mol [6] |

| Molecular Formula | ¹³C₆H₇Cl₂N[1][2] | C₆H₇Cl₂N[4][5] | C₆H₆ClN[6] |

| CAS Number | 1261170-86-8[2][3] | 137-04-2[5] | 95-51-2[6] |

| Isotopic Purity (¹³C) | ≥99 atom %[1] | Not Applicable | Not Applicable |

| Chemical Purity | ≥98%[1] | ≥97%[5] | Not Specified |

| Mass Shift | M+6[1] | Not Applicable | Not Applicable |

| Appearance | White to off-white solid[2] | White crystals or powder[5] | Colorless to yellow liquid that darkens on exposure to air |

Experimental Protocol: Use as an Internal Standard in LC-MS/MS Analysis

The primary application of 2-Chloroaniline Hydrochloride-¹³C₆ is as an internal standard (IS) in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol provides a detailed methodology for its use in the quantification of unlabeled 2-chloroaniline in a biological matrix.

Objective: To accurately quantify the concentration of 2-chloroaniline in a plasma sample using 2-Chloroaniline Hydrochloride-¹³C₆ as an internal standard.

Materials:

-

2-Chloroaniline (analyte) standard

-

2-Chloroaniline Hydrochloride-¹³C₆ (internal standard)

-

Human plasma (or other relevant biological matrix)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of 2-chloroaniline in methanol (B129727).

-

Prepare a 1 mg/mL stock solution of 2-Chloroaniline Hydrochloride-¹³C₆ in methanol.

-

-

Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Serially dilute the 2-chloroaniline stock solution with methanol to prepare a series of working solutions for calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

Spike blank plasma with the appropriate working solutions to create calibration standards and QC samples.

-

-

Sample Preparation (Protein Precipitation & SPE):

-

To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the 2-Chloroaniline Hydrochloride-¹³C₆ working solution (e.g., at 100 ng/mL).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Perform Solid Phase Extraction for further cleanup if necessary, following the manufacturer's protocol for the selected SPE cartridge.

-

Evaporate the final eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) transitions:

-

2-chloroaniline: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion).

-

2-Chloroaniline-¹³C₆: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion, expected precursor m/z shift of +6).

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 2-chloroaniline in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of experimental processes and logical flows.

Caption: Workflow for quantitative analysis using an internal standard.

References

- 1. 2-Chloroaniline-13C6 hydrochloride ≥99 atom % 13C, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1261170-86-8|2-Chloroaniline hydrochloride-13C6|BLD Pharm [bldpharm.com]

- 4. 2-CHLOROANILINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. o-Chloroaniline [webbook.nist.gov]

A Technical Guide to the Synthesis of 2-Chloroaniline hydrochloride-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a feasible synthetic pathway for 2-Chloroaniline hydrochloride-¹³C₆, an isotopically labeled compound valuable as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS in various research and development settings.[1] While a specific, detailed protocol for the ¹³C₆-labeled variant is not publicly documented in a single source, the following guide is constructed from established, analogous chemical transformations for non-labeled compounds and general principles of isotopic labeling.

The proposed synthesis is a four-step process commencing with commercially available ¹³C₆-Benzene. The pathway involves nitration, regioselective chlorination, reduction of the nitro group, and final salt formation.

Overall Synthetic Workflow

The logical flow from the initial labeled starting material to the final hydrochloride salt is depicted below. This pathway is designed for clarity and is based on high-yielding, well-understood organic reactions.

Caption: Proposed four-step synthesis of 2-Chloroaniline hydrochloride-¹³C₆.

Experimental Protocols

The following sections detail the experimental methodologies for each step of the synthesis. These protocols are adapted from established procedures for non-labeled analogues.

Step 1: Synthesis of ¹³C₆-Nitrobenzene

This procedure outlines the electrophilic nitration of the stable isotope-labeled benzene (B151609) ring.

-

Methodology:

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add ¹³C₆-Benzene dropwise with vigorous stirring.

-

Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) to the reaction while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by GC-MS).

-

Carefully pour the reaction mixture onto crushed ice and separate the organic layer.

-

Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield ¹³C₆-Nitrobenzene.

-

Step 2: Synthesis of 1-Chloro-2-nitrobenzene-¹³C₆

This step involves the regioselective chlorination of the activated nitrobenzene (B124822) ring. The nitro group is a meta-director, but under forcing conditions with a Lewis acid catalyst, ortho and para isomers are formed. The desired ortho-isomer must be separated.

-

Methodology:

-

Charge a reaction vessel with ¹³C₆-Nitrobenzene and a catalytic amount of a Lewis acid (e.g., AlCl₃ or FeCl₃).

-

Bubble chlorine gas through the stirred mixture at a controlled rate. The reaction is exothermic and should be cooled to maintain a consistent temperature.

-

Monitor the reaction progress by GC-MS to maximize the formation of the desired 2-chloro isomer over the 4-chloro and dichlorinated byproducts.

-

Upon completion, quench the reaction by carefully adding water or a dilute acid.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

-

The resulting mixture of isomers is then separated by fractional distillation under reduced pressure to isolate the 1-Chloro-2-nitrobenzene-¹³C₆.

-

Step 3: Synthesis of 2-Chloroaniline-¹³C₆

The reduction of the nitro group to an amine is a critical step. The Béchamp reduction, using iron powder and hydrochloric acid, is a classic and effective method.[2][3]

-

Methodology:

-

In a reaction vessel, create a stirred suspension of iron powder in water and a small amount of concentrated hydrochloric acid.[2] Heat the mixture to near 90 °C.[2]

-

Add the 1-Chloro-2-nitrobenzene-¹³C₆ (dissolved in a suitable solvent like ethanol, if necessary) dropwise to the hot iron suspension.

-

Maintain the reaction at reflux for several hours until the reduction is complete (monitored by TLC or GC-MS).

-

Cool the reaction and make it basic with the addition of a strong base (e.g., NaOH) to precipitate iron salts.

-

The product, 2-Chloroaniline-¹³C₆, can be isolated by steam distillation from the reaction mixture.[3]

-

Alternatively, extract the product into an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic phase, and remove the solvent to yield the crude product, which can be further purified by distillation.[4]

-

Step 4: Synthesis of 2-Chloroaniline hydrochloride-¹³C₆

This is a standard acid-base reaction to form the final, stable hydrochloride salt.[2]

-

Methodology:

-

Dissolve the purified 2-Chloroaniline-¹³C₆ in a suitable solvent such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid or bubble anhydrous hydrogen chloride gas through the solution with stirring.[2]

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum to yield 2-Chloroaniline hydrochloride-¹³C₆.

-

Quantitative Data

The following tables summarize typical yields and purity data based on analogous non-labeled reactions and supplier specifications for the labeled product.

Table 1: Reaction Yields & Purity

| Step | Product | Typical Yield (%) | Typical Purity (%) | Method of Analysis |

| 1 | ¹³C₆-Nitrobenzene | >95% | >99% | GC-MS |

| 2 | 1-Chloro-2-nitrobenzene-¹³C₆ | 40-50% (ortho) | >98% | GC-MS |

| 3 | 2-Chloroaniline-¹³C₆ | 65-97%[2][5] | >99.5%[5] | GC-MS, HPLC |

| 4 | 2-Chloroaniline hydrochloride-¹³C₆ | >95% | >98% (chemical)[6] | HPLC, Elemental Analysis |

Table 2: Product Specifications

| Parameter | Specification | Source |

| Chemical Formula | ¹³C₆H₇Cl₂N | [6] |

| Molecular Weight | 169.99 g/mol | [6] |

| Appearance | White to off-white solid | [1] |

| Isotopic Purity | ≥99 atom % ¹³C | [6] |

| Chemical Purity | ≥98% (CP) | [6] |

| Mass Shift | M+6 | [6] |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]

- 4. 2-CHLOROANILINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-Chloroaniline-13C6 hydrochloride ≥99 atom % 13C, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to 2-Chloroaniline Hydrochloride-¹³C₆: Isotopic Purity, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloroaniline (B154045) hydrochloride-¹³C₆, a stable isotope-labeled compound crucial for a range of applications in scientific research and drug development. This document details its isotopic and chemical purity, outlines representative experimental protocols for its synthesis and analysis, and presents key data in a clear, accessible format.

Compound Specifications

2-Chloroaniline hydrochloride-¹³C₆ is a critical internal standard and tracer in quantitative analysis, particularly in studies involving mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of six ¹³C atoms into the aniline (B41778) ring provides a distinct mass shift, enabling precise differentiation from its unlabeled counterpart.

A summary of typical product specifications is presented in the table below.

| Parameter | Specification | Analytical Method |

| Isotopic Purity | ≥99 atom % ¹³C | Mass Spectrometry, NMR Spectroscopy |

| Chemical Purity | ≥98% (CP) | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) |

| Appearance | Solid | Visual Inspection |

| Molecular Formula | ¹³C₆H₇Cl₂N | N/A |

| Molecular Weight | ~169.99 g/mol | N/A |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and analysis of 2-Chloroaniline hydrochloride-¹³C₆. These protocols are based on established chemical principles and analytical techniques for isotopically labeled compounds.

Synthesis of 2-Chloroaniline-¹³C₆

The synthesis of 2-Chloroaniline-¹³C₆ typically involves a multi-step process starting from ¹³C₆-benzene. A plausible synthetic route is outlined below.

Step 1: Nitration of ¹³C₆-Benzene to Nitrobenzene-¹³C₆

-

In a cooled reaction vessel (0-10 °C), slowly add 10 mL of ¹³C₆-benzene to a stirred mixture of 15 mL of concentrated nitric acid and 15 mL of concentrated sulfuric acid.

-

Maintain the temperature below 50 °C during the addition.

-

After the addition is complete, warm the mixture to 60 °C and stir for 1 hour.

-

Carefully pour the reaction mixture onto 200 g of crushed ice and separate the organic layer.

-

Wash the organic layer with water, followed by a 5% sodium bicarbonate solution, and finally with water again.

-

Dry the resulting nitrobenzene-¹³C₆ over anhydrous magnesium sulfate (B86663) and purify by distillation.

Step 2: Reduction of Nitrobenzene-¹³C₆ to Aniline-¹³C₆

-

In a round-bottom flask, combine 5 g of nitrobenzene-¹³C₆, 20 g of tin granules, and 50 mL of concentrated hydrochloric acid.

-

Heat the mixture under reflux for 1 hour.

-

Cool the reaction mixture and slowly add a 40% sodium hydroxide (B78521) solution until the solution is strongly alkaline to precipitate the tin hydroxide.

-

Perform steam distillation to isolate the aniline-¹³C₆.

-

Extract the distillate with diethyl ether, dry the ether layer over anhydrous potassium carbonate, and remove the solvent by rotary evaporation to obtain aniline-¹³C₆.[1]

Step 3: Chlorination of Aniline-¹³C₆ to 2-Chloroaniline-¹³C₆

-

Dissolve 2 g of aniline-¹³C₆ in 20 mL of glacial acetic acid.

-

Slowly bubble chlorine gas through the solution while maintaining the temperature at 20-25 °C. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.

-

Neutralize the solution with a sodium hydroxide solution to precipitate the crude 2-chloroaniline-¹³C₆.

-

Filter the precipitate, wash with cold water, and purify by column chromatography or distillation.

Step 4: Formation of 2-Chloroaniline Hydrochloride-¹³C₆

-

Dissolve the purified 2-chloroaniline-¹³C₆ in a minimal amount of diethyl ether.

-

Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a non-polar solvent, until precipitation is complete.

-

Filter the resulting white precipitate of 2-chloroaniline hydrochloride-¹³C₆.

-

Wash the solid with cold diethyl ether and dry under vacuum.

The logical flow of the synthesis is depicted in the following diagram.

Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic purity of labeled compounds.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

-

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source

-

Liquid Chromatography (LC) system for sample introduction

Procedure:

-

Sample Preparation: Prepare a dilute solution of 2-Chloroaniline hydrochloride-¹³C₆ (e.g., 1 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

-

Data Acquisition: Infuse the sample directly or inject it into the LC system coupled to the mass spectrometer. Acquire the full scan mass spectrum in the appropriate mass range.

-

Data Analysis:

-

Identify the molecular ion peak for the fully labeled compound ([¹³C₆H₆ClN+H]⁺).

-

Identify the peaks corresponding to isotopologues with fewer than six ¹³C atoms (e.g., [¹³C₅¹²C₁H₆ClN+H]⁺, [¹³C₄¹²C₂H₆ClN+H]⁺, etc.).

-

Calculate the isotopic purity by determining the relative abundance of the fully labeled species compared to the sum of all related isotopologue peaks. Corrections for the natural abundance of isotopes in other elements (e.g., ¹³C in the solvent, ³⁷Cl) should be applied for accurate quantification.

-

Isotopic Enrichment Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to confirm the position and extent of isotopic labeling.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C-sensitive probe.

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of 2-Chloroaniline hydrochloride-¹³C₆ in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹³C NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. This may require a longer relaxation delay to ensure accurate integration of all carbon signals.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The absence of significant signals in the aromatic region corresponding to the unlabeled compound can be an indicator of high isotopic enrichment. The presence of ¹³C satellites around any residual proton signals can also be used for quantification.

-

Data Analysis: In the ¹³C NMR spectrum of a highly enriched sample, the signals will be split into complex multiplets due to ¹³C-¹³C coupling. The integration of these signals relative to any observable signals at the chemical shifts expected for the unlabeled compound can be used to determine isotopic purity.

The general workflow for the analysis and quality control of 2-Chloroaniline hydrochloride-¹³C₆ is illustrated below.

Applications in Research and Development

2-Chloroaniline hydrochloride-¹³C₆ serves as an invaluable tool in various scientific disciplines:

-

Pharmacokinetic Studies: It is used as an internal standard for the quantification of drug candidates and their metabolites in biological matrices.

-

Metabolomics: It can be used to trace metabolic pathways and determine fluxes.

-

Environmental Analysis: It serves as a standard for the detection and quantification of environmental pollutants.

-

Proteomics: In stable isotope labeling by amino acids in cell culture (SILAC) or similar techniques, labeled precursors can be used to generate internal standards for protein quantification.

The high isotopic enrichment and chemical purity of 2-Chloroaniline hydrochloride-¹³C₆ are paramount for the accuracy and reliability of the data generated in these applications. This guide provides a foundational understanding of the synthesis and analytical validation required to ensure the quality of this essential research chemical.

References

A Technical Guide to 2-Chloroaniline hydrochloride-13C6: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of 2-Chloroaniline (B154045) hydrochloride-13C6, a stable isotope-labeled compound crucial for quantitative analytical studies. It details experimental protocols for its use and outlines its primary applications in research and development.

Core Properties

2-Chloroaniline hydrochloride-13C6 is the isotopically labeled form of 2-Chloroaniline hydrochloride, where the six carbon atoms of the benzene (B151609) ring are replaced with the heavy isotope ¹³C. This isotopic labeling results in a mass shift of +6, making it an ideal internal standard for mass spectrometry-based quantitative analysis.[1]

Physical and Chemical Data

The fundamental physical and chemical characteristics of this compound are summarized below. Data for the non-labeled analogue is also provided for comparison where available.

| Property | This compound | 2-Chloroaniline hydrochloride (non-labeled) |

| CAS Number | 1261170-86-8[2] | 137-04-2[3][4] |

| Molecular Formula | ¹³C₆H₇Cl₂N[1][2] | C₆H₇Cl₂N[3][4] |

| Molecular Weight | 169.99 g/mol [1][2] | 164.03 g/mol [4][5] |

| Appearance | White to off-white solid[2] | White to gray flake or crystalline powder[3][5] |

| Melting Point | Not explicitly available; likely similar to non-labeled compound. | ~220°C (sublimation)[4][6], 235°C[3] |

| Solubility | DMSO: 250 mg/mL (with sonication)[2][7] | Soluble in water and methanol[3][4][6] |

| Isotopic Purity | ≥99 atom % ¹³C[1] | N/A |

| Chemical Purity (Assay) | ≥98% (CP)[1] | ≥96.0% (GC)[5] |

| Storage Conditions | 2-8°C, sealed storage, away from moisture[1][2] | Room temperature, in a dry, well-ventilated place[6] |

| SMILES String | N[13C]1=--INVALID-LINK--[13CH]=[13CH][13CH]=[13CH]1.Cl[1] | [H+].[Cl-].NC1=CC=CC=C1Cl[4][8] |

Experimental Protocols and Methodologies

The primary application of this compound is as an internal standard in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

General Synthesis and Purification Workflow

While a specific synthesis for the ¹³C₆-labeled compound is proprietary to manufacturers, a general workflow can be inferred from the synthesis of its non-labeled counterpart. The process typically involves the reduction of a labeled precursor followed by salt formation and purification.

Caption: General workflow for synthesis and purification.

Methodology:

-

Reduction: The synthesis of 2-chloroaniline is typically achieved by the reduction of 2-nitrochlorobenzene.[9] For the labeled compound, ¹³C₆-labeled 2-nitrochlorobenzene would be used as the starting material. The reduction can be performed using iron filings in the presence of a dilute acid like hydrochloric acid, followed by heating under reflux for several hours.[9]

-

Isolation of Free Base: After the reaction, the crude 2-Chloroaniline-¹³C₆ free base is isolated, often via steam distillation or solvent extraction.[9]

-

Salt Formation: The purified free base is dissolved in a suitable warm organic solvent (e.g., 10% HCl).[9]

-

Crystallization: Upon cooling the solution, 2-Chloroaniline hydrochloride-¹³C₆ precipitates out.[9] The salt can be further purified by recrystallization to achieve high purity.[9]

-

Final Product: The resulting crystals are filtered, washed with a cold solvent, and dried under a vacuum to yield the final product.

Protocol for Use as an Internal Standard in LC-MS

This compound is used to accurately quantify the non-labeled analyte in complex matrices by correcting for variations in sample preparation and instrument response.

Caption: Workflow for use as an LC-MS internal standard.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 1 mg/mL) in a suitable solvent like DMSO.[2] Given its hygroscopic nature in DMSO, it is advisable to use newly opened solvent and prepare fresh solutions.[2]

-

Working Standard Preparation: Create a working internal standard solution by diluting the stock solution to a concentration relevant to the expected analyte concentration range in the samples.

-

Sample Spiking: Add a precise and consistent volume of the working internal standard solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

-

Sample Extraction: Perform the necessary sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.

-

LC-MS/MS Analysis: Analyze the prepared samples using an appropriate LC-MS/MS method. The mass spectrometer will be set to monitor specific mass transitions for both the native analyte (2-Chloroaniline) and the labeled internal standard (2-Chloroaniline-¹³C₆).

-

Quantification: Calculate the ratio of the chromatographic peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the concentration of the calibration standards to generate a calibration curve, which is used to determine the concentration of the analyte in the unknown samples.

Safety and Handling

Based on the data for the non-labeled compound, 2-Chloroaniline hydrochloride-¹³C₆ should be handled with care as it is classified as acutely toxic and may cause organ damage through prolonged or repeated exposure.[1][10]

-

Hazard Codes: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H319 (Causes serious eye irritation), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).[1]

-

Precautionary Codes: P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell).[1]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) as recommended.[1][2]

References

- 1. 2-Chloroaniline-13C6 hydrochloride ≥99 atom % 13C, ≥98% (CP) [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-CHLOROANILINE HYDROCHLORIDE [chembk.com]

- 4. 2-Chloroaniline hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 2-CHLOROANILINE HYDROCHLORIDE CAS#: 137-04-2 [m.chemicalbook.com]

- 7. glpbio.cn [glpbio.cn]

- 8. 2-Chloroaniline hydrochloride, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. 2-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Structure Elucidation of 2-Chloroaniline Hydrochloride-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Chloroaniline (B154045) hydrochloride-¹³C₆. This isotopically labeled compound is a critical internal standard for quantitative analyses in various stages of drug development and research, necessitating a thorough understanding of its structural verification.

Compound Profile

2-Chloroaniline hydrochloride-¹³C₆ is the ¹³C-labeled version of 2-Chloroaniline hydrochloride. The incorporation of six ¹³C atoms into the benzene (B151609) ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

Chemical Structure

Below is the chemical structure of 2-Chloroaniline hydrochloride-¹³C₆:

Caption: Chemical structure of 2-Chloroaniline hydrochloride-¹³C₆.

Physicochemical Properties

A summary of the key physicochemical properties for both the labeled and unlabeled compound is presented in Table 1.

Table 1: Physicochemical Properties of 2-Chloroaniline Hydrochloride and its ¹³C₆ Isotopologue

| Property | 2-Chloroaniline Hydrochloride | 2-Chloroaniline Hydrochloride-¹³C₆ |

| Chemical Formula | C₆H₇Cl₂N[1][2][3][4][5] | ¹³C₆H₇Cl₂N[6][7] |

| Molecular Weight | 164.03 g/mol [1][3][4] | 169.99 g/mol [6][7] |

| CAS Number | 137-04-2[1][2][3][4][8] | 1261170-86-8[6][9] |

| Appearance | White to light yellow powder/crystals | White to off-white solid[6] |

| SMILES | Cl.NC1=CC=CC=C1Cl[2] | Cl[13C]1=--INVALID-LINK--N.Cl[6] |

Structure Elucidation Workflow

The structural confirmation of 2-Chloroaniline hydrochloride-¹³C₆ relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The general workflow for this process is outlined below.

Caption: General workflow for the structure elucidation of 2-Chloroaniline hydrochloride-¹³C₆.

Experimental Protocols

Detailed experimental protocols for the key analytical techniques are provided below.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-chloroaniline.

Sample Preparation:

-

Accurately weigh approximately 1 mg of 2-Chloroaniline hydrochloride-¹³C₆ and dissolve it in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).

-

For analysis of the free base, neutralize the hydrochloride salt by adding a mild base (e.g., a saturated solution of sodium bicarbonate) and extract the 2-chloroaniline into an organic solvent like diethyl ether or dichloromethane. Dry the organic layer over anhydrous sodium sulfate.

-

Dilute the sample to a final concentration of approximately 10-100 µg/mL in the injection solvent.

Instrumentation and Parameters:

Table 2: GC-MS Experimental Parameters for 2-Chloroaniline Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 - 280 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temperature | 280 °C |

| Mass Scan Range | 35 - 200 amu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the carbon skeleton and the positions of the isotopic labels.

Sample Preparation:

-

Dissolve 5-10 mg of 2-Chloroaniline hydrochloride-¹³C₆ in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Table 3: NMR Experimental Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |

| Solvent | DMSO-d₆ | DMSO-d₆ |

| Temperature | 298 K | 298 K |

| Pulse Program | Standard single pulse | Proton-decoupled single pulse |

| Number of Scans | 16 | 1024 or more |

| Relaxation Delay | 2 s | 2 s |

Data Interpretation and Expected Results

Mass Spectrometry

The mass spectrum of 2-Chloroaniline hydrochloride-¹³C₆ will provide two key pieces of information: the molecular weight and the isotopic enrichment.

-

Molecular Ion Peak: The mass spectrum of the unlabeled 2-chloroaniline shows a molecular ion peak (M⁺) at m/z 127.[4] For the ¹³C₆-labeled compound, this peak will be shifted by 6 mass units to m/z 133, corresponding to the six ¹³C atoms. The hydrochloride salt itself is typically not observed in the gas phase under EI conditions.

-

Isotopic Purity: The relative intensities of the peaks at m/z 127 and m/z 133 will indicate the isotopic purity of the sample. For a sample with ≥99 atom % ¹³C, the peak at m/z 133 will be the base peak, with a very small or negligible peak at m/z 127.

Table 4: Expected Mass Spectral Data

| Compound | Expected Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |

| 2-Chloroaniline | 127 | 92, 65 |

| 2-Chloroaniline-¹³C₆ | 133 | 98, 71 |

NMR Spectroscopy

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 2-Chloroaniline hydrochloride-¹³C₆ is expected to be very similar to that of the unlabeled compound, showing signals for the aromatic protons and the amine protons. The chemical shifts will be largely unaffected by the ¹³C labeling. However, the signals of the aromatic protons will exhibit additional coupling to the ¹³C nuclei to which they are attached (¹JCH) and to adjacent ¹³C nuclei (²JCH), which may lead to more complex splitting patterns or signal broadening.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum is the most definitive tool for confirming the isotopic labeling.

-

Unlabeled 2-Chloroaniline: The proton-decoupled ¹³C NMR spectrum of unlabeled 2-chloroaniline will show six distinct signals for the six carbon atoms of the benzene ring.

-

¹³C₆-Labeled 2-Chloroaniline: In the fully labeled compound, the ¹³C NMR spectrum will be dramatically different. Due to the high abundance of adjacent ¹³C atoms, extensive ¹³C-¹³C coupling will be observed. This will result in complex splitting patterns for each carbon signal, appearing as doublets, triplets, or multiplets depending on the number of neighboring ¹³C atoms. This complex coupling pattern is a definitive confirmation of the ¹³C₆ labeling. All six carbon signals will be significantly enhanced in intensity compared to a spectrum of the unlabeled compound acquired under the same conditions.

Metabolic Pathway of 2-Chloroaniline

Understanding the metabolic fate of 2-chloroaniline is crucial in toxicological studies. The major biotransformation pathways in rats involve hydroxylation and conjugation.[6][9]

Caption: Major metabolic pathways of 2-chloroaniline in rats.[6][9]

The primary metabolic transformations include hydroxylation at the para-position to form 4-amino-3-chlorophenol, followed by conjugation with glucuronic acid or sulfate.[6][9] Direct conjugation of the amino group of the parent compound also occurs.[6][9]

Conclusion

The structural elucidation of 2-Chloroaniline hydrochloride-¹³C₆ is a systematic process that combines high-resolution mass spectrometry and NMR spectroscopy. The mass spectrum confirms the correct molecular weight and high isotopic enrichment, while the ¹³C NMR spectrum provides definitive evidence of the full ¹³C labeling pattern through the observation of extensive ¹³C-¹³C coupling. These analytical techniques, supported by detailed experimental protocols, ensure the identity and purity of this critical internal standard for its application in quantitative research and drug development.

References

- 1. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Figure 3-1, Proposed Metabolic Pathway of 4,4’-Methylenebis(2-chloroaniline) (MBOCA) - Toxicological Profile for 4,4’-Methylenebis(2-chloroaniline) (MBOCA) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Biotransformation of 2-chloroaniline in the Fischer 344 rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

In-Depth Technical Guide: Stability and Storage of 2-Chloroaniline hydrochloride-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloroaniline (B154045) hydrochloride-13C6. The information is critical for ensuring the integrity of the compound in research and development, particularly when used as an internal standard or tracer in quantitative analyses.

Compound Overview

2-Chloroaniline hydrochloride-13C6 is the isotopically labeled form of 2-chloroaniline hydrochloride, where the six carbon atoms of the benzene (B151609) ring are replaced with the stable isotope carbon-13. This labeling makes it an ideal internal standard for mass spectrometry-based quantification (GC-MS or LC-MS) of 2-chloroaniline in various matrices. Its physical and chemical properties are nearly identical to its unlabeled counterpart, with the key difference being its molecular weight.

Chemical Structure:

Stability Profile

Detailed stability studies on this compound are not extensively published. However, based on the known properties of the unlabeled 2-chloroaniline and general principles of aromatic amine stability, several factors can influence its degradation. The primary degradation pathways for chloroanilines involve oxidation and photodecomposition.

Key Stability Considerations:

-

Light Sensitivity: Aromatic amines, including chloroanilines, are susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to discoloration (turning dark) and the formation of various photo-degradation products. It is crucial to store the compound in the dark.[1]

-

Air Sensitivity: Exposure to air can lead to oxidation of the amine group.[1] This process can be accelerated by the presence of light and certain metal ions.

-

Thermal Stability: While generally stable at recommended storage temperatures, elevated temperatures can accelerate degradation. The unlabeled 2-chloroaniline is reported to be stable under normal ambient temperatures, but decomposition can occur at temperatures above 200°C.

-

Hygroscopicity: The hydrochloride salt form can be hygroscopic. Absorption of moisture can impact the physical state and potentially accelerate degradation, especially if other reactive species are present.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on supplier data sheets and the known properties of the compound.

Solid Compound

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C.[2] | To minimize degradation kinetics. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | To prevent oxidation.[1] |

| Light | Protect from light. Store in an amber vial or in the dark.[1] | To prevent photodecomposition. |

| Container | Tightly sealed container.[3] | To prevent moisture uptake and air exposure. |

| Moisture | Store away from moisture. | The compound is hygroscopic. |

Solutions

For solutions of this compound, the following storage conditions are advised to maintain their integrity for use in analytical applications.

| Solvent | Storage Temperature | Duration | Notes |

| In solvent | -20°C | Up to 1 month | Ensure the container is tightly sealed to prevent solvent evaporation and moisture ingress. |

| In solvent | -80°C | Up to 6 months | Preferred for longer-term storage to significantly reduce degradation rates. |

Note: It is recommended to prepare fresh solutions for critical applications. If stock solutions are used, they should be aliquoted to avoid repeated freeze-thaw cycles.

Experimental Protocols: Stability-Indicating Method

A stability-indicating analytical method is crucial for assessing the purity of this compound and quantifying its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach. The following protocol is a general guideline that can be adapted and validated for specific laboratory conditions.

Principle

This method separates the parent compound, this compound, from its potential degradation products based on their polarity. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Monobasic sodium phosphate (B84403) (or other suitable buffer salt)

-

Phosphoric acid or sodium hydroxide (B78521) (for pH adjustment)

-

Purified water (18.2 MΩ·cm)

Chromatographic Conditions (Example)

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Phosphate buffer (pH 3.0, 0.05 M) (32:68, v/v)[4] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 239 nm[4] |

| Column Temperature | 40°C[4] |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

Standard and Sample Preparation

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

-

Sample Solution: Prepare samples for stability testing by dissolving the compound in the mobile phase to a similar concentration as the standard solution.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a sample of this compound. The goal is to achieve partial degradation (5-20%) of the active substance.[5]

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours. Neutralize with an equimolar amount of HCl before analysis.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

-

Photolytic Degradation: Expose the sample solution to a combination of UV and visible light as per ICH Q1B guidelines.

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Visualizations

Logical Workflow for Storage and Handling

Caption: Recommended Storage and Handling Workflow.

Decision Pathway for Stability Testing

Caption: Decision Pathway for Stability Assessment.

Safety and Handling

2-Chloroaniline hydrochloride is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[3] It is also very toxic to aquatic life with long-lasting effects.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield when handling the compound.[6]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[7] If inhaled, move to fresh air.[7] If swallowed, rinse mouth with water.[6] Seek immediate medical attention in all cases of exposure.[6][7]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. This compound should be treated as hazardous waste.

By adhering to these storage, handling, and analytical guidelines, researchers can ensure the stability and integrity of this compound, leading to more accurate and reproducible experimental results.

References

- 1. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloroaniline-13C6 hydrochloride ≥99 atom % 13C, ≥98% (CP) [sigmaaldrich.com]

- 3. lobachemie.com [lobachemie.com]

- 4. researchgate.net [researchgate.net]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

2-Chloroaniline hydrochloride-13C6 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications and methodologies for 2-Chloroaniline hydrochloride-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative analysis in various research and development applications.

Quantitative Data Summary

The following tables summarize the key quantitative specifications for 2-Chloroaniline hydrochloride-¹³C₆ as compiled from publicly available data sheets.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1261170-86-8 | [1][2] |

| Molecular Formula | ¹³C₆H₇Cl₂N | [1][3] |

| Molecular Weight | 169.99 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Form | Solid | [3] |

| Storage Temperature | 2-8°C, sealed storage, away from moisture | [1][3] |

Table 2: Analytical Specifications

| Specification | Value | Reference |

| Isotopic Purity | ≥99 atom % ¹³C | [3][4] |

| Chemical Purity (Assay) | ≥98% (CP) | [3][4] |

| Mass Shift | M+6 | [3][4] |

Experimental Protocols

Detailed experimental protocols for the quality control of 2-Chloroaniline hydrochloride-¹³C₆ are typically batch-specific and proprietary. However, based on the analytical data provided by suppliers, the following are representative methodologies for key experiments.

2.1. Identity Confirmation by Mass Spectrometry

-

Objective: To confirm the molecular weight and isotopic enrichment of the compound.

-

Methodology: A solution of the sample is prepared and analyzed by high-resolution mass spectrometry (HRMS), often using an LC-MS system.

-

Sample Preparation: A small amount of the solid is dissolved in a suitable solvent like DMSO to a concentration of approximately 1 mg/mL.[1]

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system is commonly used.[1]

-

Analysis: The instrument is calibrated, and the sample is infused or injected. The mass spectrum is acquired, looking for the molecular ion peak corresponding to the ¹³C₆-labeled compound. The observed mass shift of M+6 compared to the unlabeled analogue confirms the isotopic labeling.[3][4]

-

2.2. Purity Determination by Chromatographic and Spectroscopic Methods

-

Objective: To determine the chemical and isotopic purity of the compound.

-

Methodology: A combination of chromatographic and spectroscopic techniques is employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for purity assessment.[1] The sample is volatilized and separated on a GC column, followed by mass analysis to identify and quantify any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the structure and assess purity.[1] The absence of significant signals from the unlabeled compound in the ¹³C-NMR spectrum confirms high isotopic enrichment.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) is used to determine chemical purity by separating the main compound from any non-volatile impurities.

-

2.3. Assay (Titration)

-

Objective: To determine the overall percentage of the active compound.

-

Methodology: While not explicitly detailed for this specific compound in the search results, a common method for hydrochloride salts is an acid-base titration.

-

Procedure: A precisely weighed amount of the substance is dissolved in a suitable solvent (e.g., water). The solution is then titrated with a standardized solution of a strong base (e.g., sodium hydroxide) to a potentiometric or colorimetric endpoint. The assay is calculated based on the amount of titrant consumed.

-

Visualized Workflows

3.1. Quality Control Workflow

The following diagram illustrates a typical quality control workflow for certifying a batch of 2-Chloroaniline hydrochloride-¹³C₆.

Caption: Quality Control Workflow for Labeled Compound Certification.

3.2. Application in Quantitative Analysis

This diagram shows the logical relationship of using 2-Chloroaniline hydrochloride-¹³C₆ as an internal standard in a typical LC-MS bioanalytical workflow.

Caption: Use as an Internal Standard in LC-MS Quantification.

References

The Role of 2-Chloroaniline hydrochloride-13C6 in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of 2-Chloroaniline (B154045) hydrochloride-13C6 in scientific research. The primary focus is on its critical role as a stable isotope-labeled internal standard in quantitative mass spectrometry for trace-level analysis of 2-chloroaniline. This guide will detail the principles of its application, provide comprehensive experimental protocols, and illustrate relevant biological pathways.

Core Application: A High-Fidelity Internal Standard for Quantitative Analysis

2-Chloroaniline hydrochloride-13C6 is predominantly utilized as an internal standard in analytical chemistry, particularly in conjunction with mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its utility stems from the principles of Isotope Dilution Mass Spectrometry (IDMS), a gold-standard method for achieving high accuracy and precision in quantitative analysis.

In IDMS, a known quantity of the isotopically labeled standard (this compound) is added to a sample at the beginning of the analytical workflow. This "spiked" standard, being chemically identical to the native analyte (2-chloroaniline), experiences the same physical and chemical processes throughout sample preparation, extraction, and analysis. Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. Because the mass spectrometer can differentiate between the native analyte and the heavier, 13C-labeled standard, the ratio of their signals is used to accurately calculate the concentration of the native analyte in the original sample, effectively correcting for variations in sample handling and instrument response.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | ¹³C₆H₇Cl₂N |

| Molecular Weight | 169.99 g/mol |

| Isotopic Purity | Typically ≥99 atom % ¹³C |

| Appearance | Solid |

| Solubility | Soluble in water, methanol, and other polar organic solvents. |

| Storage Conditions | 2-8°C, protected from light and moisture. |

Experimental Protocol: Quantitative Analysis of 2-Chloroaniline in Human Urine by LC-MS/MS

This section provides a detailed methodology for the quantitative analysis of 2-chloroaniline in human urine samples using this compound as an internal standard. This protocol is particularly relevant for biomonitoring studies assessing human exposure to aromatic amines.

1. Sample Preparation (Hydrolysis and Extraction)

-

To a 2 mL human urine sample in a polypropylene (B1209903) tube, add a known concentration of this compound internal standard solution (e.g., 10 ng/mL final concentration).

-

For the deconjugation of metabolites, add 150 µL of 10 M NaOH.[1]

-

Vortex the sample and incubate at 95°C for 15 hours to hydrolyze conjugated forms of 2-chloroaniline.[1]

-

After cooling to room temperature, add 2 mL of methyl-tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex vigorously for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Parameters

The following table outlines typical instrumental parameters for the analysis of 2-chloroaniline.

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | 2-chloroaniline: m/z 128 → 92 (Quantifier), m/z 128 → 65 (Qualifier) |

| 2-chloroaniline-¹³C₆: m/z 134 → 98 (Quantifier) | |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

3. Data Analysis and Quantification

-

Create a calibration curve by analyzing a series of calibration standards containing known concentrations of native 2-chloroaniline and a constant concentration of the this compound internal standard.

-

Plot the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.

-

Perform a linear regression analysis to obtain the equation of the calibration curve.

-

For the unknown urine samples, calculate the peak area ratio of native 2-chloroaniline to the this compound internal standard.

-

Using the equation from the calibration curve, determine the concentration of 2-chloroaniline in the reconstituted sample extract.

-

Finally, calculate the original concentration of 2-chloroaniline in the urine sample, accounting for the initial sample volume and any dilution factors.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of 2-chloroaniline using a stable isotope-labeled internal standard.

Metabolic Fate of 2-Chloroaniline

Understanding the metabolic pathway of 2-chloroaniline is crucial in toxicology and drug development research. In mammalian systems, 2-chloroaniline undergoes several biotransformation reactions, primarily aimed at increasing its water solubility to facilitate excretion. The major metabolic pathways include hydroxylation and subsequent conjugation.[2]

The primary metabolic transformations of 2-chloroaniline are:

-

Para-hydroxylation: The most significant pathway involves the hydroxylation of the aromatic ring at the position para to the amino group, forming 4-amino-3-chlorophenol.[2]

-

Conjugation: The hydroxylated metabolite, as well as the parent compound, can undergo conjugation reactions. This includes sulfation to form sulfates (e.g., 4-amino-3-chlorophenyl sulphate) and glucuronidation to form glucuronide conjugates.[2] Direct N-conjugation of the amino group to form N-sulfates and N-glucuronides also occurs.[2]

-

N-acetylation: A minor pathway involves the acetylation of the amino group.[2]

The following diagram illustrates a plausible metabolic pathway for 2-chloroaniline in mammals.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Chloroaniline in Environmental Samples by GC-MS Using 2-Chloroaniline hydrochloride-13C6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract